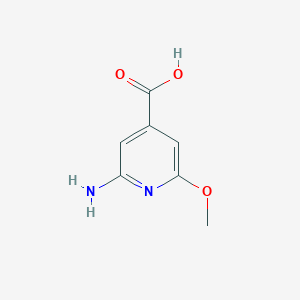

2-Amino-6-methoxyisonicotinic acid

Description

Contextualization within the Landscape of Heterocyclic Chemistry

Heterocyclic chemistry is a cornerstone of medicinal chemistry, providing a vast array of scaffolds for the development of therapeutic agents. nih.gov Among these, nitrogen-containing heterocycles like pyridine (B92270) are particularly prominent. nih.govrsc.org Pyridine, an isostere of benzene (B151609), is a fundamental component in numerous FDA-approved drugs and serves as a precursor for synthesizing a wide range of pharmaceuticals and agrochemicals. rsc.org The ability of the pyridine ring to accommodate diverse substitution patterns allows for the fine-tuning of molecular properties, making it a privileged scaffold in drug design. nih.gov

Significance of Pyridine Carboxylic Acid Derivatives in Chemical Synthesis

Pyridine carboxylic acid isomers, including picolinic acid, nicotinic acid, and isonicotinic acid, have a rich history in the development of drugs for a multitude of diseases such as tuberculosis, cancer, diabetes, and HIV/AIDS. nih.govnih.govdovepress.com These derivatives are not only integral to many approved drugs but are also the focus of ongoing research for discovering new enzyme inhibitors. nih.govdovepress.com Their broad spectrum of biological activities has cemented their importance in medicinal chemistry. dovepress.com The specific arrangement of functional groups in pyridine derivatives, such as in 2-Amino-6-methoxyisonicotinic acid, imparts unique chemical and biological properties that are crucial for their interaction with biological targets. ontosight.ai

Research Trajectories and Objectives Pertaining to this compound

Research concerning this compound and its analogs primarily focuses on their utility as intermediates in the synthesis of more complex molecules with potential biological activities. google.comontosight.ai Scientists are exploring various synthetic routes to produce these compounds efficiently and with high purity. google.com The objective is often to incorporate this scaffold into larger molecules to investigate their potential as antimicrobial, anti-inflammatory, or antioxidant agents. ontosight.ai

Structure

3D Structure

Properties

Molecular Formula |

C7H8N2O3 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

2-amino-6-methoxypyridine-4-carboxylic acid |

InChI |

InChI=1S/C7H8N2O3/c1-12-6-3-4(7(10)11)2-5(8)9-6/h2-3H,1H3,(H2,8,9)(H,10,11) |

InChI Key |

VHXIYHFHQLLHNV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=N1)N)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 6 Methoxyisonicotinic Acid and Its Precursors

Retrosynthetic Analysis of the 2-Amino-6-methoxyisonicotinic Acid Scaffold

A retrosynthetic analysis of this compound reveals several logical disconnections. The primary target can be envisioned as being derived from a more readily available substituted pyridine (B92270). Key bond disconnections to consider are the C-N bond of the amino group and the C-C bond of the carboxylic acid group. This approach suggests precursors such as 2-halo-6-methoxypyridine-4-carboxylic acid or 2-amino-6-methoxy-4-cyanopyridine. Further disconnection of the methoxy (B1213986) group could lead back to a dihydroxypyridine derivative. This analytical process allows chemists to devise multiple synthetic routes, starting from simpler, commercially available materials. youtube.comresearchgate.netyoutube.com

Conventional and Established Synthetic Routes to Functionalized Pyridine Carboxylic Acids

The synthesis of functionalized pyridine carboxylic acids like the target compound often relies on well-established chemical transformations. These routes provide reliable access to the desired molecular architecture.

Synthesis via Halogenated Pyridine Carboxylic Acid Intermediates

A common and effective strategy involves the use of halogenated pyridine carboxylic acid intermediates, such as 2-chloro-6-methoxyisonicotinic acid. The halogen, typically chlorine, serves as a good leaving group for subsequent nucleophilic substitution with an amino group.

The synthesis of the key intermediate, 2-chloro-6-methoxyisonicotinic acid, can be achieved through various methods. One approach starts from citrazinic acid, which undergoes chlorination to yield 2,6-dichloro-isonicotinic acid. google.com Subsequent selective dechlorination can then provide 2-chloroisonicotinic acid. google.com Another method involves the oxidation of 2-chloro-6-methylnicotinic acid. google.comprepchem.com

Once the 2-chloro-6-methoxyisonicotinic acid is obtained, it can be subjected to amination. This is often achieved by reaction with ammonia (B1221849) or a protected amine source under elevated temperature and pressure. wipo.intgoogle.com The use of microwave irradiation has been shown to accelerate this transformation significantly. thieme-connect.com

Table 1: Synthesis via Halogenated Pyridine Carboxylic Acid Intermediates

| Starting Material | Key Intermediate | Reagents and Conditions | Product | Reference |

| Citrazinic Acid | 2,6-Dichloro-isonicotinic acid | 1. Chlorinating agent (e.g., triphosgene, POCl₃), (CH₃)₄NCl, 120-145°C | 2-Chloroisonicotinic acid | google.com |

| 2-Hydroxy-6-methyl-nicotinic acid | 2-Chloro-6-methylnicotinic acid | Phosphorus oxychloride, 125°C | 2-Chloro-6-methylnicotinic acid | prepchem.com |

| 2-Chloro-3-cyano-6-methylpyridine | 2-Amino-6-methylnicotinamide | Aqueous ammonia, 170°C | 2-Amino-6-methylnicotinic acid | wipo.intgoogle.com |

| Methyl 2-chloro-6-methoxynicotinate | Not Applicable | p-Methoxybenzylamine, microwave irradiation at 170°C, then hydrogenation | Methyl 2-amino-6-methoxynicotinate | thieme-connect.com |

Synthetic Pathways Involving Hydroxylated Pyridine Carboxylic Acid Precursors

An alternative route to this compound involves precursors bearing a hydroxyl group, such as 2-hydroxy-6-methoxyisonicotinic acid. The hydroxyl group can be converted to a better leaving group, such as a tosylate or triflate, before amination. Alternatively, the hydroxyl group can be directly displaced under more forcing conditions.

The synthesis of the hydroxylated precursor, 2-hydroxy-6-methoxybenzoic acid (also known as 6-methoxysalicylic acid), has been reported from various starting materials. medchemexpress.comnih.gov For instance, it can be synthesized from 1,3-di(methoxymethoxy)benzene. chemicalbook.com

The conversion of the hydroxyl group to an amino group can be challenging. Direct amination is often difficult, so the hydroxyl group is typically first converted to a halide, as described in the previous section, before proceeding with amination.

Table 2: Synthesis Involving Hydroxylated Pyridine Carboxylic Acid Precursors

| Starting Material | Key Intermediate | Reagents and Conditions | Product | Reference |

| 1,3-di(methoxymethoxy)benzene | 2-hydroxy-6-(methoxymethoxy)benzaldehyde | 1. n-butyllithium, TMEDA; 2. HCl | 2-hydroxy-6-(methoxymethoxy)benzaldehyde | chemicalbook.com |

| 2,6-dihydroxbenzaldehyde | Protected 2,6-dihydroxybenzaldehyde | Alkyl or alkoxyalkyl protecting groups | Protected 2,6-dihydroxybenzaldehyde | google.com |

Hydrolysis of Nitrile-Substituted Pyridine Derivatives

The hydrolysis of a nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis and can be applied to the preparation of this compound. google.com This approach would typically start with a 2-amino-6-methoxy-4-cyanopyridine derivative.

The synthesis of the required cyanopyridine can be achieved through various methods, including the Sandmeyer reaction of an appropriate aminopyridine or by nucleophilic substitution of a halogenated pyridine with a cyanide salt. The subsequent hydrolysis of the nitrile can be performed under acidic or basic conditions. google.com For instance, the hydrolysis of 2-cyanopyridine (B140075) and its derivatives can be achieved using a base, but care must be taken to avoid decarboxylation at high temperatures. google.com

Table 3: Hydrolysis of Nitrile-Substituted Pyridine Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

| 2-Cyanopyridine | Base, controlled temperature to avoid decarboxylation | Picolinic acid | google.com |

| 2-Cyanopyridine | Alkaline hydrolysis, then acid neutralization | 2-Pyridine carboxylic acid | google.com |

| 3-Methylpyridine | Ammoxidation (e.g., with V₂O₅ catalyst) followed by hydrolysis | Nicotinic acid | mdpi.com |

| 2-Chloro-3-cyano-6-methylpyridine | 1. Aqueous ammonia; 2. Base | 2-Amino-6-methylnicotinic acid | wipo.int |

Directed Amination Reactions on Pyridine Ring Systems

Directly introducing an amino group onto the pyridine ring is an attractive and atom-economical strategy. rsc.org Several methods for the directed amination of pyridines have been developed.

One such method is the Chichibabin reaction, which traditionally uses sodium amide to introduce an amino group at the 2-position of the pyridine ring. ntu.edu.sg However, this reaction often requires harsh conditions and may not be suitable for highly functionalized pyridines.

More modern approaches utilize transition metal catalysis or activation of the pyridine ring to facilitate amination. rsc.orgresearchgate.net For example, copper-promoted C-H amination of 2-arylpyridines has been demonstrated. rsc.org Another strategy involves the activation of pyridine N-oxides with agents like tosyl anhydride, followed by reaction with an amine nucleophile. researchgate.net This method offers good regioselectivity for the 2-position.

Table 4: Directed Amination Reactions on Pyridine Ring Systems

| Substrate Type | Reagents and Conditions | Product | Reference |

| 2-Arylpyridines | Copper catalyst, NH-heterocycles | N-(hetero)arylated heteroarenes | rsc.org |

| Pyridine N-oxides | Ts₂O, t-BuNH₂, then TFA | 2-Aminopyridines | researchgate.net |

| Pyridines | Phosphonium salt derivatives, sodium azide | Iminophosphoranes (precursors to amines) | nih.gov |

| Pyridines | NaH-iodide composite, primary amines | 2-Aminopyridine (B139424) derivatives | ntu.edu.sg |

Innovations in Sustainable and Efficient Synthesis

The use of greener solvents and catalytic systems is a key area of development. For example, pyridine-2-carboxylic acid itself has been used as a green and efficient catalyst for multicomponent reactions to synthesize complex heterocyclic structures. nih.govrsc.org

Furthermore, flow chemistry and microwave-assisted synthesis are being increasingly employed to improve reaction times, yields, and safety profiles. thieme-connect.com The synthesis of pyridine bases from renewable resources like glycerol (B35011) is also an area of active investigation, offering a more sustainable alternative to traditional petrochemical-based routes. researchgate.net Additionally, processes are being developed to improve the industrial production of pyridine carboxylic acids by enhancing carbon efficiency and minimizing effluent load. google.com

Principles of Green Chemistry in Relation to Pyridine Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in In pyridine synthesis, these principles are applied to enhance safety, sustainability, and efficiency.

Maximizing Atom Economy and Waste Minimization

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. numberanalytics.com Maximizing atom economy is a key principle of green chemistry, as it directly relates to minimizing waste. numberanalytics.comepa.gov Traditional synthesis methods often generate significant waste, with E-factors (the ratio of waste to product) for fine chemicals and pharmaceuticals ranging from 5 to over 100. nih.gov

In pyridine synthesis, this is achieved through reaction design that incorporates most or all of the atoms from the starting materials into the final product. nih.gov Strategies include:

Addition and Cycloaddition Reactions: These reactions are inherently atom-economical as they involve the combination of reactants without the loss of atoms. nih.gov

Rearrangement Reactions: Isomerization reactions, for instance, are perfectly atom-economical. nih.gov

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a product that contains portions of all the reactants. rasayanjournal.co.in This approach is highly efficient and reduces waste. rasayanjournal.co.in

| Reaction Type | Description | Atom Economy | Reference |

| Addition Reactions | Two or more molecules combine to form a larger one. | High | nih.gov |

| Cycloaddition Reactions | A reaction in which two or more unsaturated molecules combine to form a cyclic adduct. | High | nih.gov |

| Rearrangement Reactions | A reaction in which the carbon skeleton of a molecule is rearranged to give a structural isomer of the original molecule. | 100% | nih.gov |

| Multicomponent Reactions | Three or more reactants combine in a single reaction vessel to form a new product. | High | rasayanjournal.co.in |

Strategic Selection of Reaction Media: Implementation of Green Solvents (e.g., Ionic Liquids, Aqueous Systems)

The choice of solvent is a critical aspect of green chemistry, as traditional volatile organic solvents (VOCs) are often toxic, flammable, and contribute to air pollution. researchgate.netresearchgate.net Green solvents offer safer and more sustainable alternatives.

Ionic Liquids (ILs) are salts that are liquid at or near room temperature. researchgate.netnih.gov They are considered "green" solvents due to their:

Extremely low vapor pressure, which reduces air pollution and containment issues. researchgate.netresearchgate.net

High thermal stability. researchgate.netresearchgate.net

Tunable properties, such as polarity and hydrophobicity, which can be adjusted by changing the cation and anion. researchgate.netumn.edu

Potential for recyclability. researchgate.net

ILs have been successfully used in various chemical processes, including extractions and as reaction media, where their high ionic character can enhance reaction rates. researchgate.netresearchgate.netumn.edu For instance, pyridinium-based ionic liquids have been designed to be biodegradable. rsc.org

Aqueous Systems utilize water as a solvent, which is non-toxic, non-flammable, and readily available. While not always suitable for all organic reactions, the use of water as a solvent is highly desirable from a green chemistry perspective.

Optimization for Energy Efficiency and Mild Reaction Conditions

Reducing energy consumption and employing mild reaction conditions are fundamental to green chemistry. This can be achieved through:

Catalysis: Catalysts accelerate reactions, often allowing them to proceed at lower temperatures and pressures, thus saving energy. biosynce.com They also enable the use of more selective and efficient reaction pathways. numberanalytics.com In pyridine synthesis, various catalytic processes, including those using transition metal complexes, are employed to facilitate cyclization, coupling, and hydrogenation reactions. biosynce.comnumberanalytics.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. nih.govacs.org This technique is considered a green chemistry tool. nih.gov

Mild Reagents and Conditions: The development of reactions that proceed under mild conditions, such as room temperature and atmospheric pressure, is a key goal. acs.org For example, methods for the functionalization of pyridines have been developed that operate under mild conditions and tolerate a wide range of functional groups. acs.org

| Green Chemistry Approach | Benefit in Pyridine Synthesis | Reference |

| Catalysis | Reduces energy consumption, increases reaction rates, improves selectivity. | biosynce.comnumberanalytics.com |

| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, energy efficiency. | nih.govacs.org |

| Mild Reaction Conditions | Enhanced safety, reduced energy use, broader functional group tolerance. | acs.org |

Applications of Flow Chemistry in the Synthesis of Heterocyclic Compounds

Flow chemistry, or continuous flow processing, has emerged as a powerful technology in modern organic synthesis, offering numerous advantages over traditional batch methods, particularly for the synthesis of heterocyclic compounds like pyridines. ethernet.edu.etuc.pt

Continuous Flow Processes for Enhanced Reaction Control and Scalability

In a flow system, reactants are continuously pumped through a reactor, providing precise control over reaction parameters such as temperature, pressure, and reaction time (defined as residence time). youtube.com This enhanced control leads to:

Improved Safety: The small volume of the reactor at any given time minimizes the risk associated with highly exothermic or hazardous reactions. uc.ptdurham.ac.uk

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heat and mass transfer, leading to better reaction control and selectivity. uc.ptrsc.org

Increased Reproducibility: The precise control over reaction conditions ensures high reproducibility from run to run. uc.pt

Seamless Scalability: Scaling up a reaction in a flow system is typically achieved by running the system for a longer duration or by using multiple reactors in parallel, which is often more straightforward than scaling up a batch process. uc.ptdurham.ac.uk

Flow chemistry has been successfully applied to a variety of reactions for synthesizing heterocyclic compounds, including cyclizations, coupling reactions, and hydrogenations. numberanalytics.com Multi-step syntheses can also be "telescoped" into a continuous sequence without the need to isolate intermediates, significantly improving efficiency. uc.pt

Advanced Reactor Design and Process Optimization in Flow Systems

The design of the flow reactor is crucial for optimizing a chemical process. Different reactor types are used depending on the specific reaction requirements.

Packed-Bed Reactors: These are often used for heterogeneous catalysis, where a solid catalyst is packed into a column through which the reaction mixture flows. youtube.com

Microreactors: These reactors have channels with dimensions in the sub-millimeter range, providing extremely efficient heat and mass transfer. youtube.com

Photochemical Reactors: Designed for photochemical reactions, these reactors ensure uniform irradiation of the reaction mixture, which can be challenging in batch systems. youtube.comrsc.org

Advanced reactor technologies, such as those offered by Corning, provide scalable solutions from laboratory to industrial production. corning.comcorning.com These systems are designed for high performance and can be adapted for a wide range of applications, including multi-phase reactions. corning.com

Process optimization in flow systems can be facilitated by automated systems that can rapidly screen a wide range of reaction conditions. acs.org This allows for the efficient identification of the optimal parameters for a given transformation. The integration of real-time analysis techniques, such as spectroscopy, can provide continuous monitoring of the reaction progress, enabling fine-tuning of the process.

| Flow Reactor Type | Key Features | Applications in Heterocyclic Synthesis |

| Packed-Bed Reactor | Contains a solid catalyst or reagent. | Heterogeneous catalysis, such as hydrogenations. youtube.com |

| Microreactor | Sub-millimeter channel dimensions. | Reactions requiring excellent heat and mass transfer. youtube.com |

| Photochemical Reactor | Uniform irradiation of the reaction mixture. | Photoredox catalysis and other photochemical transformations. rsc.org |

Chemical Transformations and Reactivity of 2 Amino 6 Methoxyisonicotinic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group in 2-amino-6-methoxyisonicotinic acid is a key site for a variety of chemical transformations, enabling the synthesis of diverse derivatives.

Esterification Reactions and Derivatives

The carboxylic acid moiety of this compound can be readily converted to its corresponding esters. Esterification is a fundamental reaction that modifies the polarity and reactivity of the carboxylic acid group, often serving as a protective strategy in multi-step syntheses or to modulate the biological properties of the molecule.

Common methods for the esterification of amino acids can be applied. nih.gov For instance, reaction with an alcohol (such as methanol (B129727) or ethanol) in the presence of an acid catalyst like hydrochloric acid or thionyl chloride yields the corresponding methyl or ethyl ester. nih.govresearchgate.net Another effective method involves the use of trimethylchlorosilane in methanol at room temperature, which offers mild conditions and generally provides good to excellent yields of the amino acid methyl ester hydrochloride. nih.gov

| Reactant | Reagent | Product | Reference |

| This compound | Methanol, Acid Catalyst (e.g., HCl) | This compound methyl ester | nih.gov |

| This compound | Ethanol, Acid Catalyst (e.g., SOCl₂) | This compound ethyl ester | researchgate.net |

| This compound | Methanol, Trimethylchlorosilane | This compound methyl ester hydrochloride | nih.gov |

Amide Bond Formation and Peptide Coupling Analogies

The formation of an amide bond from the carboxylic acid group is a crucial transformation, analogous to peptide bond formation in biochemistry. masterorganicchemistry.com Direct reaction of this compound with an amine is generally not practical without strong heating or the use of a coupling agent to "activate" the carboxylic acid. libretexts.orglibretexts.org

Coupling reagents commonly used in peptide synthesis can be employed to facilitate this reaction. masterorganicchemistry.comorganic-chemistry.org These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. This approach is particularly useful for coupling with sensitive or sterically hindered amines. organic-chemistry.orgthieme-connect.de

Conversion to Activated Carboxylic Acid Derivatives (e.g., Acid Chlorides, Anhydrides)

To enhance the reactivity of the carboxylic acid, it can be converted into more reactive derivatives such as acid chlorides or anhydrides. nih.govchemdictionary.org

Acid Chlorides: Treatment of this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into the corresponding acid chloride. masterorganicchemistry.com This highly reactive intermediate can then readily react with a variety of nucleophiles, including amines and alcohols, to form amides and esters, respectively. masterorganicchemistry.comyoutube.com

Anhydrides: Acid anhydrides can be formed by reacting the carboxylic acid with an acid chloride or by the dehydration of two carboxylic acid molecules. chemdictionary.orglibretexts.org Symmetrical anhydrides can be prepared from the corresponding dicarboxylic acid with gentle heating. libretexts.org Mixed anhydrides, formed from two different carboxylic acids, are also synthetically useful. thieme-connect.de These activated species are effective acylating agents. youtube.comlibretexts.org

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of the carboxylic acid group with the release of carbon dioxide, is a fundamental biochemical reaction. nih.gov While thermodynamically favorable, the uncatalyzed reaction is often slow. nih.gov For α-amino acids, pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes often catalyze this transformation in biological systems. nih.gov In synthetic chemistry, radical-mediated methods have emerged as a mild approach for the decarboxylation of amino acids. mdpi.com For instance, photoredox catalysis can facilitate the decarboxylation of α-amino acids. mdpi.com The resulting derivative from the decarboxylation of this compound would be 2-amino-6-methoxypyridine (B105723).

Transformations Involving the Pyridine (B92270) Amino Group

The amino group on the pyridine ring of this compound is another site for chemical modification.

Alkylation and Acylation Reactions at Nitrogen Centers

Alkylation: The nitrogen of the amino group can undergo alkylation. N-alkylation of aminopyridines can be challenging to achieve under mild conditions. nih.gov However, methods have been developed for the N-alkylation of amino acids, often involving protection of other functional groups. monash.edu For example, base-mediated alkylation using an alkyl halide is a common strategy. monash.edu Hydrogen-borrowing catalysis offers an alternative approach using alcohols as alkylating agents. nih.gov

Acylation: The amino group can be acylated to form amides. This reaction typically occurs readily with acylating agents like acid chlorides or anhydrides. google.comnih.gov To achieve selective acylation at the amino group in the presence of the carboxylic acid, the carboxylic acid group may need to be protected, for example, as an ester. nih.gov Conversely, under acidic conditions, the amino group can be protonated, which prevents it from being acylated, allowing for selective reactions at other sites. nih.gov

| Reaction Type | Reagent | Functional Group Formed | Reference |

| Alkylation | Alkyl Halide, Base | N-Alkyl Amino Group | monash.edu |

| Acylation | Acid Chloride/Anhydride | Amide | google.comnih.gov |

Diazotization and Subsequent Functional Group Interconversions

The primary aromatic amino group at the C-2 position of this compound is a key handle for a range of functional group interconversions via the formation of a diazonium salt. This process, known as diazotization, typically involves treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid. ntu.edu.sguni.lu The resulting pyridinediazonium salt is often unstable and can be immediately used in subsequent reactions. rsc.org

For aminopyridines, these diazonium intermediates are particularly susceptible to rapid hydrolysis back to the corresponding hydroxy compound (a pyridone) in dilute acidic solutions. rsc.org However, by carefully selecting reagents, the diazonium group can be replaced with a variety of other substituents. These transformations are analogous to the well-known Sandmeyer and related reactions in benzene (B151609) chemistry.

Common functional group interconversions starting from the diazonium salt include:

Halogenation: Treatment with copper(I) halides (CuCl, CuBr) or fluoroboric acid (HBF₄, in the Schiemann reaction) can introduce chloro, bromo, or fluoro substituents, respectively, at the C-2 position. The conversion of an amino group to a halide is a common strategy for modifying pyridine rings. chemicalbook.comresearchgate.net

Hydroxylation: As mentioned, in the absence of other trapping nucleophiles, the diazonium salt will readily hydrolyze to the corresponding 2-hydroxypyridine (B17775) (2-pyridone) derivative.

Cyanation: The introduction of a cyano group can be achieved using copper(I) cyanide.

These reactions provide a powerful toolkit for modifying the 2-position of the pyridine ring, transforming the readily available amino functionality into a wide array of other groups, thereby enabling the synthesis of diverse derivatives.

Modifications of the Methoxy (B1213986) Substituent

The methoxy group at the C-6 position is an ether linkage that can be modified, primarily through cleavage reactions to unmask the corresponding phenol (B47542) (or, in this case, a hydroxypyridine/pyridone tautomer).

Demethylation Reactions

The conversion of the aryl methyl ether to a hydroxyl group is a common transformation known as demethylation. This reaction typically requires harsh conditions and strong reagents due to the stability of the ether bond. chem-station.com Several established methods are applicable for the demethylation of the 6-methoxy group in this molecule.

| Reagent | Typical Conditions | Mechanism |

| Boron Tribromide (BBr₃) | Dichloromethane (DCM), often at low temperatures (e.g., -78 °C to 0°C) | BBr₃ is a strong Lewis acid that coordinates to the ether oxygen, activating the C-O bond for cleavage. chem-station.comresearchgate.net |

| Hydrobromic Acid (HBr) | 47% aqueous solution, often with heating (e.g., ~130 °C) | The ether oxygen is first protonated by the strong acid. The bromide ion then acts as a nucleophile, attacking the methyl group in an Sₙ2 reaction to cleave the C-O bond. chem-station.com |

| Aluminum Chloride (AlCl₃) | Dichloromethane or acetonitrile, often with heating | Similar to BBr₃, AlCl₃ acts as a Lewis acid to facilitate the cleavage of the methyl-oxygen bond. chem-station.com |

| Thiolates | Sodium methylthiolate (NaSMe) in a polar aprotic solvent like DMF | Nucleophilic demethylation where the thiolate anion attacks the methyl group. This can be a useful alternative under non-acidic conditions. researchgate.net |

Ether Cleavage and Related Transformations

Ether cleavage is the fundamental reaction for modifying the methoxy substituent. The mechanisms for acid-catalyzed cleavage involve two key steps:

Protonation: The ether oxygen is protonated by a strong acid (like HBr or HI), converting the methoxy group into a good leaving group (methanol). chem-station.com

Nucleophilic Attack: A nucleophile, typically the conjugate base of the acid (e.g., Br⁻ or I⁻), attacks the carbon of the methyl group. chem-station.com

Given that this is an aryl alkyl ether, the cleavage will exclusively produce the 6-hydroxypyridine derivative and a methyl halide (e.g., methyl bromide if HBr is used). Attack of the nucleophile on the sp²-hybridized ring carbon is disfavored.

Electrophilic and Nucleophilic Reactivity of the Pyridine Ring

The pyridine ring's electronic nature—inherently electron-deficient due to the electronegative nitrogen atom—influences its reactivity towards both electrophiles and nucleophiles. uoanbar.edu.iq This is further modulated by the attached substituents.

Electrophilic Aromatic Substitution Patterns

Pyridine itself is generally resistant to electrophilic aromatic substitution (SₑAr), requiring harsh conditions. uoanbar.edu.iq However, the reactivity of the ring in this compound is significantly enhanced by the presence of two strong electron-donating groups: the amino (-NH₂) and methoxy (-OCH₃) groups. Both are activating and ortho-, para-directing. Conversely, the carboxylic acid group (-COOH) and the pyridine nitrogen are deactivating.

The directing effects of the substituents combine to determine the position of substitution. The amino group at C-2 and the methoxy group at C-6 both strongly activate the ring. The most likely positions for electrophilic attack are C-3 and C-5, which are ortho and para to the activating groups.

Indeed, experimental evidence from the closely related substrate, 2-amino-6-methoxypyridine, shows that nitration occurs specifically at the C-3 position. google.com This reaction, using potassium nitrate (B79036) in sulfuric acid, yields 2-amino-6-methoxy-3-nitropyridine. google.comchemicalbook.com This outcome highlights the dominant directing effect of the C-2 amino group to its ortho position (C-3), which is also meta to the methoxy group. Substitution at C-5 would be ortho to the methoxy group but meta to the amino group. Therefore, electrophilic substitution on this compound is predicted to occur selectively at the C-3 position.

| Position | Influence of -NH₂ (at C-2) | Influence of -OCH₃ (at C-6) | Influence of -COOH (at C-4) | Overall Predicted Reactivity |

| C-3 | Ortho (Activating) | Meta (Deactivating) | Meta (Activating) | Most Favored |

| C-5 | Para (Activating) | Ortho (Activating) | Meta (Activating) | Less Favored |

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (SₙAr) than benzene, particularly at the C-2, C-4, and C-6 positions. uoanbar.edu.iqyoutube.com However, for an SₙAr reaction to proceed, a good leaving group must be present on the ring.

In the parent molecule, none of the substituents (-NH₂, -OCH₃, -COOH) are good leaving groups. The methoxy group can be displaced by strong nucleophiles under certain conditions, such as in the amination of methoxypyridines with sodium hydride. ntu.edu.sg

A more common and versatile strategy involves converting the amino group at the C-2 position into a better leaving group. As described in section 3.2.2, diazotization followed by a Sandmeyer-type reaction can install a halogen (e.g., -Cl or -Br) at the C-2 position. google.comsigmaaldrich.com This 2-halo derivative then becomes an excellent substrate for SₙAr.

The resulting 2-halo-6-methoxyisonicotinic acid can react with a wide variety of nucleophiles (e.g., amines, alkoxides, thiolates) to displace the halide and form a new bond at the C-2 position. youtube.com This two-step sequence (diazotization/halogenation followed by nucleophilic substitution) provides a powerful route to a diverse range of C-2 functionalized pyridine derivatives.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling on Halogenated Precursors)

The synthesis of derivatives of this compound often involves the strategic use of metal-catalyzed cross-coupling reactions on halogenated precursors. The Suzuki-Miyaura coupling, a powerful palladium-catalyzed method for forming carbon-carbon bonds, is particularly relevant. researchgate.netlibretexts.org This reaction typically involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.org

While direct studies on 2-amino-6-chloro-4-carboxylic acid are limited, extensive research on related 2-halopyridine systems provides significant insight. For instance, the Suzuki-Miyaura coupling of 2,6-dichloropyridine (B45657) has been a model system for developing selective cross-coupling methods. acs.org Researchers have developed protocols to achieve mono-alkylation or mono-arylation, yielding 2-chloro-6-alkylpyridines or 2-chloro-6-arylpyridines, which are valuable intermediates. acs.org

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. Modern palladium catalysts, often featuring bulky and electron-rich phosphine (B1218219) ligands (such as XPhos) or N-heterocyclic carbenes (NHCs), exhibit high activity for the coupling of challenging substrates like heteroaryl chlorides. researchgate.nettcichemicals.com Palladacycle precatalysts are also effective, offering stability and high turnover numbers. libretexts.orgtcichemicals.com

The following table summarizes representative conditions used for Suzuki-Miyaura coupling reactions on related chloropyridine and chloropyrimidine substrates, which can be considered analogous for the functionalization of a hypothetical 2-chloro-6-methoxyisonicotinic acid precursor.

| Electrophile | Nucleophile | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 2,6-Dichloropyridine | Heptyl pinacol (B44631) boronic ester | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 85 | acs.org |

| 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | Allyl(crotyl)(IPr)Pd | K₂CO₃ | MeOH/THF | >95 | researchgate.net |

| 2-Chloro-6-methoxypyridine | Aryl boronic acids | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | Not specified | researchgate.net |

| 4-(4-bromophenyl)-...-pyridine-6-carboxylate | Aryl boronic acids | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 60-85 | researchgate.net |

These examples demonstrate that with appropriate catalyst selection, halogenated precursors of this compound can be effectively functionalized, allowing for the introduction of a wide range of aryl and alkyl substituents at the halogenated position. The presence of the amino, methoxy, and carboxylic acid groups would require careful optimization of reaction conditions to ensure functional group tolerance. mdpi.com

Mechanistic Investigations of Reactions Involving this compound

Detailed mechanistic studies specifically on this compound are not widely available in the literature. However, the mechanisms of the fundamental reactions used to synthesize and modify its structural analogues are well-established. These provide a strong basis for understanding its chemical behavior.

Elucidation of Reaction Pathways and Intermediates

The synthesis of the 2-amino-6-methoxypyridine core often starts from more readily available precursors. For example, the synthesis of the related compound 2,3-diamino-6-methoxypyridine (B1587572) involves a multi-step pathway:

Nitration: Introduction of a nitro group onto a pyridine ring.

Chlorination: Conversion of a hydroxyl or other group to a chloro group, such as in the formation of 2,6-dichloro-3-nitropyridine (B41883). google.com

Amination/Ammonolysis: Displacement of a halide with an amino group. The reaction of 2,6-dichloro-3-nitropyridine with aqueous ammonia (B1221849) yields 2-amino-6-chloro-3-nitropyridine. google.com

Methoxylation: Substitution of the remaining chloro group with a methoxy group using sodium methoxide (B1231860) to give 2-amino-6-methoxy-3-nitropyridine. google.com

Reduction: Conversion of the nitro group to an amino group using reducing agents like stannous chloride or catalytic hydrogenation to yield the final product. google.com

Each of these steps involves distinct intermediates. For instance, in the methoxylation step, a Meisenheimer complex could be a plausible intermediate where the methoxide anion attacks the electron-deficient carbon bearing the chlorine atom. In palladium-catalyzed cross-coupling reactions, the key intermediates are organopalladium species formed during the catalytic cycle. libretexts.org

Characterization and Analysis of Transition States

The characterization of transition states typically requires computational studies or advanced kinetic analysis. For the fundamental reactions relevant to this compound, such as nucleophilic aromatic substitution or metal-catalyzed couplings, the structures of transition states have been inferred from extensive mechanistic work on model systems.

In a Suzuki-Miyaura coupling, the rate-determining step can be the oxidative addition of the palladium(0) catalyst to the aryl halide, the transmetalation of the organic group from boron to palladium, or the final reductive elimination. libretexts.org The transition state for oxidative addition involves the interaction of the palladium center with the carbon-halogen bond. For transmetalation, the transition state involves a bridge between palladium and boron, facilitated by the base. The geometry and energy of these transition states are highly dependent on the ligands coordinated to the palladium center.

Kinetic Studies and Determination of Rate Laws

Kinetic studies provide quantitative insight into reaction mechanisms. For reactions involving substituted pyridines, kinetic analyses have revealed important details. For example, in the nickel-catalyzed amination of aryl chlorides, studies have shown the reaction to be first order in both the catalyst and the aryl halide, and zero order in the amine and base. researchgate.net This suggests that the oxidative addition of the aryl halide to the nickel(0) complex is the turnover-limiting step. researchgate.net

In a study of the inhibition of metallo-β-lactamases by related 6-phosphonomethylpyridine-2-carboxylates, kinetic analysis showed a competitive, slow-binding inhibition model. nih.gov Such studies, while not directly on the title compound, illustrate the methods used to determine rate laws and inhibition constants (Kᵢ), which are fundamental to understanding reaction dynamics. nih.gov

| Reaction Type | Reactant | Kinetic Observation | Implication | Reference |

| Nickel-Catalyzed Amination | Aryl Chlorides | First order in catalyst and aryl halide; zero order in amine and base. | Oxidative addition is the rate-limiting step. | researchgate.net |

| Enzyme Inhibition | 6-Phosphonomethylpyridine-2-carboxylates | Competitive, slow-binding inhibition. | Inhibitor competes with the substrate for the active site. | nih.gov |

Applying these principles, a kinetic study of a Suzuki coupling on a 2-chloro-6-methoxyisonicotinic acid precursor would likely show a dependence on the concentrations of the palladium catalyst and the chlorinated pyridine, with the role of the boronic acid and base potentially being more complex depending on the rate-limiting step of the catalytic cycle.

Mechanistic Roles of Catalysts and Reagents

In the chemical transformations of this compound and its precursors, catalysts and reagents play multifaceted roles.

Palladium Catalysts: In cross-coupling reactions, the palladium catalyst cycles between Pd(0) and Pd(II) oxidation states. libretexts.org

Pd(0) Species: The active catalyst that initiates the cycle by undergoing oxidative addition with the aryl halide. libretexts.org

Ligands: Phosphine or NHC ligands stabilize the palladium center, modulate its reactivity, and facilitate the elementary steps of the catalytic cycle. Electron-rich and bulky ligands generally promote the oxidative addition and reductive elimination steps. tcichemicals.com

Pd(II) Species: Forms after oxidative addition and is the intermediate that undergoes transmetalation. libretexts.org

Bases: In Suzuki-Miyaura couplings, the base has several crucial functions. It activates the organoboron species to form a more nucleophilic boronate complex, which facilitates the transmetalation step. researchgate.net It also participates in the regeneration of the Pd(0) catalyst at the end of the cycle. Common bases include phosphates (K₃PO₄), carbonates (K₂CO₃), and hydroxides.

Copper Catalysts: In other types of couplings, such as Chan-Lam amination, copper catalysts are used. rsc.org The copper center is believed to coordinate with the amine nucleophile and the organoboron reagent to facilitate the C-N bond formation.

Reducing/Oxidizing Agents: In the synthesis of the pyridine core, reagents like stannous chloride (for nitro group reduction) or nitrating agents (like a mixture of nitric and sulfuric acid) are used to directly modify the functional groups on the ring. google.com Their role is to act as electron donors or acceptors to effect the desired transformation.

The interplay between the substrate, catalyst, ligands, and other reagents is complex, and a deep understanding of their mechanistic roles is essential for developing efficient and selective synthetic methods. nih.gov

Advanced Spectroscopic Characterization in Academic Research

Vibrational Spectroscopy for Structural and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the functional groups and bonding arrangements within a molecule. By analyzing the vibrational modes of the atoms, a detailed picture of the molecular structure and conformation of 2-Amino-6-methoxyisonicotinic acid can be constructed.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The infrared spectrum is obtained by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of the bonds within the molecule.

Due to the lack of publicly available, experimentally determined FT-IR data specifically for this compound, a detailed analysis and data table cannot be presented at this time.

Raman Spectroscopy (FT-Raman, Surface-Enhanced Raman Spectroscopy (SERS))

Raman spectroscopy provides complementary information to FT-IR. It measures the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of the molecule. FT-Raman offers high resolution and reduced fluorescence, while SERS can be used to enhance the Raman signal of molecules adsorbed on a metal surface.

As with FT-IR, specific, experimentally-derived Raman spectral data for this compound are not available in the public domain. Therefore, a detailed analysis and data table are precluded.

Detailed Assignment of Characteristic Functional Group Vibrations

A hypothetical assignment of the characteristic vibrational frequencies for the functional groups in this compound can be predicted based on established group frequency ranges. These functional groups include the amino group (-NH₂), the methoxy (B1213986) group (-OCH₃), the carboxylic acid group (-COOH), and the substituted pyridine (B92270) ring.

Table 1: Predicted Characteristic Functional Group Vibrations for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |

| C=O stretch | 1760-1690 | |

| C-O stretch | 1320-1210 | |

| O-H bend | 1440-1395 | |

| Amino Group | N-H stretch | 3500-3300 (two bands) |

| N-H bend | 1650-1580 | |

| Aromatic Ring | C-H stretch | 3100-3000 |

| C=C & C=N stretch | 1600-1450 | |

| Methoxy Group | C-H stretch | 2950-2850 |

| C-O stretch | 1250-1020 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule of this compound.

Specific, experimentally-derived ¹H NMR data for this compound is not currently available in published literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum.

Publicly accessible, experimentally determined ¹³C NMR data for this compound could not be located.

Application of Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR spectroscopy provides invaluable information about the connectivity of atoms within a molecule, resolving ambiguities that may arise from one-dimensional (1D) spectra. For this compound, several key 2D NMR experiments are employed to confirm its structure.

Correlation Spectroscopy (COSY): The COSY experiment is a homonuclear technique that identifies protons that are coupled to each other, typically through two or three bonds. In the case of this compound, a COSY spectrum would be expected to show a correlation peak between the two protons on the pyridine ring (H-3 and H-5), confirming their adjacent relationship.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is a heteronuclear technique that correlates protons directly to the carbon atoms to which they are attached. tandfonline.com This is crucial for assigning the carbon signals in the ¹³C NMR spectrum. For this molecule, HSQC would show correlations between the ring protons (H-3, H-5) and their corresponding carbons (C-3, C-5), as well as a correlation between the methoxy protons and the methoxy carbon.

Table 1: Predicted Key HMBC Correlations for this compound

| Proton(s) | Correlating Carbon(s) (via ²JCH or ³JCH) | Structural Information Confirmed |

| H-3 | C-2, C-4, C-5 | Connectivity around the pyridine ring |

| H-5 | C-3, C-4, C-6 | Connectivity around the pyridine ring |

| -OCH₃ | C-6 | Position of the methoxy group |

| -NH₂ | C-2, C-3 | Position of the amino group |

| H-3, H-5 | C-7 (COOH) | Position of the carboxylic acid group |

Analysis of Chemical Shifts and Coupling Constants for Structural Confirmation

The precise chemical shifts (δ) in ppm and coupling constants (J) in Hertz from ¹H and ¹³C NMR spectra provide detailed electronic and geometric information, serving as a final confirmation of the proposed structure. While direct experimental data for this compound is not publicly available, predicted values can be estimated based on analogous structures such as 2-aminopyridine (B139424), 6-methoxypyridine, and isonicotinic acid. researchgate.netchemicalbook.comchemicalbook.comchemicalbook.com

¹H NMR: The two aromatic protons on the pyridine ring are expected to appear as distinct signals due to their different electronic environments. The proton at the C-5 position, being adjacent to the electron-donating methoxy group, would likely resonate at a higher field (lower ppm) than the proton at the C-3 position, which is adjacent to the nitrogen atom and ortho to the electron-withdrawing carboxylic acid group. The methoxy group protons would appear as a sharp singlet, and the amino group protons would present as a broad singlet. The acidic proton of the carboxyl group would also be a broad singlet, often exchanging with residual water in the solvent.

¹³C NMR: The carbon spectrum would show six distinct signals for the pyridine ring and the attached functional groups. The chemical shifts are heavily influenced by the substituents. The C-2 and C-6 carbons, being attached to the electronegative nitrogen and oxygen/nitrogen atoms, would be found downfield. The carboxyl carbon (C-7) would have the highest chemical shift, typical for carboxylic acids.

Coupling Constants (J): The coupling constant between the two aromatic protons (H-3 and H-5) is expected to be a small meta-coupling (⁴JHH), typically in the range of 2-4 Hz.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C2 | - | ~161.0 |

| C3 | ~7.8 - 8.0 | ~108.0 |

| C4 | - | ~145.0 |

| C5 | ~6.5 - 6.7 | ~98.0 |

| C6 | - | ~163.0 |

| C7 (-COOH) | ~12.0 - 13.0 (broad) | ~167.0 |

| -OCH₃ | ~3.8 - 3.9 | ~54.0 |

| -NH₂ | ~6.0 - 6.5 (broad) | - |

Electronic Spectroscopy for Electronic Transitions and Photophysical Properties

Electronic spectroscopy probes the electronic transitions within a molecule and provides insight into its photophysical behavior.

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, which corresponds to the promotion of electrons to higher energy orbitals. Substituted pyridines exhibit characteristic absorption bands in the UV region. acs.orgnih.gov The spectrum of this compound is expected to be a composite of the pyridine chromophore modified by the three substituents. The amino (-NH₂) and methoxy (-OCH₃) groups are auxochromes that typically cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. The spectrum is predicted to show strong absorption bands corresponding to π → π* transitions within the aromatic system. The exact position of the absorption maxima (λmax) can be influenced by solvent polarity. fao.org

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Solvent Type | Predicted λmax Range (nm) | Associated Transition |

| Non-polar (e.g., Hexane) | ~240-250 and ~290-310 | π → π |

| Polar (e.g., Ethanol) | ~245-255 and ~300-320 | π → π |

Fluorescence is the emission of light from a molecule after it has absorbed light. Many aminopyridine derivatives are known to be fluorescent. acs.orgnih.govsciforum.net The presence of the electron-donating amino group often enhances fluorescence quantum yields. It is plausible that this compound exhibits fluorescence.

The photophysical characteristics, such as the fluorescence emission wavelength, quantum yield (the efficiency of the fluorescence process), and fluorescence lifetime, would be highly dependent on the molecular environment. In polar solvents, a larger Stokes shift (the difference between the absorption and emission maxima) might be observed due to the reorientation of solvent molecules around the excited state dipole moment. The carboxylic acid group could also influence fluorescence, as its protonation state (which depends on the pH of the solution) can alter the electronic properties of the molecule. Detailed photophysical studies would involve measuring emission spectra in various solvents and at different pH values to fully characterize its fluorescent properties.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing clues about the molecular structure through fragmentation patterns.

Direct analysis of this compound by GC-MS is challenging due to its high polarity and low volatility, which are characteristics of amino acids. thermofisher.com These properties prevent it from passing through a GC column without thermal decomposition. Therefore, a chemical derivatization step is required to convert the polar -NH₂ and -COOH groups into less polar, more volatile functionalities. sigmaaldrich.comspringernature.com

A common two-step derivatization procedure involves:

Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or ethyl ester) by reacting it with an alcohol in the presence of an acid catalyst.

Silylation: The amino group is reacted with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a trimethylsilyl (B98337) (TMS) derivative. thermofisher.com

Once derivatized, the compound can be analyzed by GC-MS. The mass spectrum would provide two key pieces of information:

Molecular Ion Peak (M⁺•): The peak corresponding to the intact, ionized derivative, which confirms the molecular weight of the derivatized molecule.

Fragmentation Pattern: The molecule breaks apart in a predictable manner upon ionization. The resulting fragment ions provide a fingerprint that helps to confirm the structure. Expected fragments would include the loss of a methyl group (-CH₃) from the methoxy or ester group, or the loss of the entire TMS group.

Table 4: Hypothetical GC-MS Analysis Summary for Derivatized this compound

| Analysis Step | Description | Expected Outcome |

| Derivatization | Two-step reaction: 1. Esterification of -COOH group (e.g., with methanol). 2. Silylation of -NH₂ group (e.g., with MSTFA). | Formation of a volatile, thermally stable derivative (e.g., methyl 2-(trimethylsilylamino)-6-methoxyisonicotinate). |

| GC Separation | The derivative is vaporized and separated from other components on a GC column. | A single chromatographic peak at a characteristic retention time. |

| MS Analysis | The separated derivative is ionized and fragmented. | A mass spectrum showing the molecular ion peak of the derivative and a characteristic fragmentation pattern. |

Liquid Chromatography-Mass Spectrometry (LC-MS, UPLC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-performance variant, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are powerful analytical techniques essential for the separation, detection, and quantification of this compound in complex mixtures. These methods are particularly valuable in biomedical research for analyzing amino acids and their derivatives. nih.gov The chromatographic component separates the target analyte from other sample constituents, while the mass spectrometer provides sensitive detection and mass-to-charge ratio (m/z) information, confirming the compound's identity.

In a typical UPLC-MS/MS workflow for amino acid analysis, a reversed-phase column, such as a C18 or a PFP (pentafluorophenyl) column, is used for separation. nih.gov The mobile phase often consists of an aqueous component with a formic acid modifier and an organic solvent like methanol (B129727) or acetonitrile. nih.gov A gradient elution is employed to effectively separate compounds with varying polarities.

For enhanced sensitivity and specificity, especially in complex biological matrices, derivatization of the amino acid may be performed. A common derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with primary and secondary amines to produce stable, fluorescent, and easily ionizable derivatives. nih.gov This derivatization improves chromatographic retention and ionization efficiency in the mass spectrometer. nih.gov

Method validation for quantitative analysis is critical and involves assessing linearity, accuracy, precision, and sensitivity (limit of detection, LOD, and limit of quantitation, LOQ). nih.gov For amino acid analysis, linearity with a coefficient of determination (r²) greater than 0.99 is typically achieved over a wide concentration range. nih.gov

Table 1: Illustrative UPLC-MS/MS Parameters for Amino Acid Analysis This table presents typical parameters and performance metrics relevant for the analysis of amino acid derivatives like this compound, based on established methods.

| Parameter | Typical Value/Condition | Source |

| Chromatography System | ACQUITY UPLC I-Class | |

| Mass Spectrometer | Xevo TQ-S micro Tandem Quadrupole | |

| Column | Luna PFP(2) 100 Å, 150 mm × 4.6 mm, 3 µm | nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | nih.gov |

| Mobile Phase B | Methanol | nih.gov |

| Flow Rate | 0.3 mL/min | nih.gov |

| Injection Volume | 20 µL | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Linearity (r²) | > 0.99 | nih.gov |

| Lower Limit of Quantitation (LOQ) | ~2.0 µM | nih.gov |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification and structural elucidation of this compound. Unlike unit mass resolution instruments, HRMS analyzers like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) provide highly accurate mass measurements, typically with sub-ppm mass accuracy. nih.gov This capability allows for the determination of the elemental formula of the parent ion and its fragments, a critical step in identifying unknown compounds or confirming the structure of synthesized molecules.

When analyzing this compound (Molecular Formula: C₇H₈N₂O₃, Molecular Weight: 168.15 g/mol ), HRMS can distinguish its exact mass from other isobaric compounds. nih.govsigmaaldrich.com For instance, the protonated molecule [M+H]⁺ would have a theoretical exact mass that HRMS can measure with high precision, confirming the elemental composition.

Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) techniques like collision-induced dissociation (CID) provides detailed structural information through fragmentation analysis. nih.govnih.gov By accelerating the precursor ion and colliding it with an inert gas, characteristic fragment ions are produced. Studying these fragmentation patterns helps to piece together the molecule's structure. For this compound, predictable fragmentation pathways based on its functional groups include:

Loss of water (H₂O) from the carboxylic acid group.

Loss of the carboxyl group (COOH) as a radical or the loss of carbon dioxide (CO₂).

Loss of a methyl radical (•CH₃) from the methoxy group.

Cleavage of the methoxy group (•OCH₃) .

Loss of ammonia (B1221849) (NH₃) from the amino group.

The high resolution of the analyzer ensures that these fragment ions are also measured with high mass accuracy, allowing for their unambiguous assignment. nih.gov This level of detail is crucial for differentiating isomers and identifying specific structural motifs. nih.gov

Table 2: Predicted HRMS Fragmentation of Protonated this compound [M+H]⁺ Theoretical monoisotopic mass for C₇H₉N₂O₃⁺ is 169.0608. Fragmentation data is predicted based on common fragmentation patterns of carboxylic acids, amines, and ethers. libretexts.orguni-muenster.de

| Fragment Description | Neutral Loss Formula | Lost Mass (Da) | Predicted Fragment m/z (Monoisotopic) |

| Loss of Water | H₂O | 18.0106 | 151.0502 |

| Loss of Methyl Radical | CH₃ | 15.0235 | 154.0373 |

| Loss of Ammonia | NH₃ | 17.0265 | 152.0343 |

| Loss of Carbon Monoxide (from COOH) | CO | 27.9949 | 141.0659 |

| Loss of Formic Acid | CH₂O₂ | 46.0055 | 123.0553 |

| Loss of Carboxyl Radical | COOH | 45.0004 | 124.0604 |

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional atomic arrangement of this compound in its solid crystalline state. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and torsional angles. researchgate.net The resulting crystal structure reveals how the molecules pack together in the crystal lattice, governed by intermolecular forces such as hydrogen bonds and van der Waals interactions. nih.gov

The analysis of a suitable single crystal of the compound would yield precise data on its unit cell parameters (a, b, c, α, β, γ), volume (V), space group, and the coordinates of each atom within the asymmetric unit. researchgate.net This information is fundamental for understanding its solid-state properties and for computational modeling.

Table 3: Example Crystallographic Data for a Related 2-Amino-Pyridine Derivative The following data for 2-Amino-6-methylpyridinium 6-Aminocaproate, a related organic salt, illustrates the type of information obtained from a single-crystal XRD analysis. researchgate.net

| Parameter | Reported Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.54 |

| b (Å) | 5.89 |

| c (Å) | 15.24 |

| α (°) | 90 |

| β (°) | 102.86 |

| γ (°) | 90 |

| Volume (ų) | 748 |

| Z (Molecules/Unit Cell) | 4 |

Complementary Advanced Spectroscopic Methods (e.g., X-ray Photoelectron Spectroscopy (XPS))

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and the chemical and electronic states of the atoms within the first few nanometers of a material's surface. diva-portal.orgresearchgate.net For this compound, XPS provides invaluable information on the different chemical environments of carbon, nitrogen, and oxygen atoms. researchgate.net

The analysis involves irradiating the sample with a beam of X-rays and measuring the kinetic energy of the electrons that are ejected from the material. The binding energy of these core-level electrons is characteristic of the element and its oxidation state or local chemical environment. chemrxiv.org

For this compound, high-resolution XPS scans of the C 1s, N 1s, and O 1s regions would resolve distinct peaks corresponding to the different functional groups:

C 1s Spectrum: The carbon spectrum would be deconvoluted into several components: C-C/C-H bonds in the aromatic ring, C-N bond of the amino group, C-O bond of the methoxy group, and the O=C-OH of the carboxylic acid group. diva-portal.org

N 1s Spectrum: The nitrogen spectrum would show peaks corresponding to the amino group (-NH₂) and the pyridine ring nitrogen. A shift in the binding energy of the amino group nitrogen to ~401-402 eV would indicate its protonation to -NH₃⁺, confirming a zwitterionic state in the solid sample. researchgate.netuic.edu

O 1s Spectrum: The oxygen spectrum would resolve the two distinct oxygen environments: the C=O and C-OH of the carboxylic acid group, and the C-O of the methoxy ether linkage. Deprotonation of the carboxylic acid to a carboxylate (COO⁻) would also cause a characteristic shift in the O 1s binding energies. chemrxiv.org

This detailed chemical state information is complementary to data from other techniques like NMR and IR, providing a more complete picture of the molecule's electronic structure. whiterose.ac.uk

Table 4: Predicted XPS Binding Energies for Functional Groups in this compound Binding energies are estimated based on reference data for amino acids and related organic compounds. Values can vary based on instrument calibration and the specific chemical environment. diva-portal.orgresearchgate.netchemrxiv.org

| Core Level | Functional Group | Predicted Binding Energy (eV) | Source |

| C 1s | Aromatic C-C, C-H | ~285.0 | diva-portal.org |

| C-N (Amino) | ~285.8 - 286.2 | diva-portal.org | |

| C-O (Methoxy) | ~286.5 | chemrxiv.org | |

| C=O (Carboxylic Acid) | ~288.0 - 288.5 | diva-portal.orgresearchgate.net | |

| N 1s | C-NH₂ (Amino) | ~399.6 - 400.0 | fu-berlin.de |

| Pyridine N | ~399.0 - 400.0 | ||

| Protonated Amine (R-NH₃⁺) | ~401.1 - 401.9 | diva-portal.orguic.edu | |

| O 1s | C=O (Carboxylic) | ~530.9 - 531.6 | diva-portal.orgresearchgate.net |

| C-O -H (Carboxylic) | ~532.0 - 533.0 | diva-portal.orgresearchgate.net | |

| C-O -C (Methoxy) | ~532.5 - 533.5 |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are instrumental in determining a molecule's properties, from its stable three-dimensional shape to its electronic transitions.

Density Functional Theory (DFT) is a robust computational method widely used to determine the electronic structure and ground-state properties of molecules. biointerfaceresearch.comjmchemsci.com It offers a favorable balance between computational cost and accuracy, making it a standard tool for chemists. In a typical study, DFT calculations would be employed to predict key thermodynamic properties of 2-Amino-6-methoxyisonicotinic acid, such as its heat capacity, entropy, and enthalpy at various temperatures. nih.gov Such calculations have been successfully applied to related compounds like isonicotinic acid N-oxide to analyze its structure and vibrational spectra. nih.gov For 4-methoxypicolinic acid, another related molecule, DFT was used to study the effects of different solvents on its electronic properties. academicjournals.org

To understand how a molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. urfu.ru It is used to calculate the properties of electronically excited states, which governs a molecule's absorption and emission of light (UV-Vis and fluorescence spectra). scirp.org For instance, TD-DFT calculations on 4-aminopyridine (B3432731) were used to simulate its UV-Vis spectrum in various solvents, with results showing good agreement with experimental data. researchgate.net A similar investigation on a 2-aminopyrimidine (B69317) derivative used TD-DFT to explain its dual-fluorescence behavior, attributing it to an excited-state double proton transfer process. urfu.ru For this compound, TD-DFT would be used to predict its electronic absorption wavelengths, oscillator strengths, and the nature of its electronic transitions.

The accuracy of DFT and TD-DFT calculations is critically dependent on the choice of two key parameters: the basis set and the exchange-correlation functional. The basis set is a set of mathematical functions used to build the molecular orbitals, with examples like the Pople-style 6-311++G(d,p) basis set being commonly used for organic molecules. nih.govnih.gov The exchange-correlation functional (e.g., B3LYP) is an approximation to the complex electron-electron interactions.

Computational studies on related molecules like isonicotinic acid N-oxide and isonicotinic acid methyl ester have utilized the B3LYP functional with the 6-311++G(d,p) basis set to achieve reliable results for geometry and vibrational frequencies. nih.govnih.gov A study on 4-aminopyridine also employed this combination for its quantum chemical investigation. researchgate.net Therefore, a rigorous computational study of this compound would first involve benchmarking several functional and basis set combinations to find the level of theory that best reproduces known experimental data for analogous systems, ensuring the predictive accuracy of the calculations.

Analysis of Molecular Geometry and Electronic Structure

Understanding the three-dimensional arrangement of atoms and the distribution of electrons is fundamental to predicting a molecule's chemical behavior.

Before any properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy. For molecules with rotatable bonds, such as the carboxylic acid group in this compound, a conformational analysis is necessary to identify all stable conformers and their relative energies. A computational study on isonicotinic acid N-oxide, for example, computed the geometries and energies for two possible conformers to identify the most stable form. nih.gov

For this compound, geometry optimization would provide precise values for bond lengths, bond angles, and dihedral angles. A hypothetical table of such optimized parameters is presented below to illustrate the expected output.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: This data is illustrative and not from an actual calculation.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(carboxyl)-C(ring) | ~1.51 Å |

| Bond Length | C-N(amino) | ~1.37 Å |

| Bond Length | C-O(methoxy) | ~1.36 Å |

| Bond Angle | C-C-N (in ring) | ~123° |

| Bond Angle | O-C-O (carboxyl) | ~124° |

| Dihedral Angle | C(ring)-C(ring)-C(carboxyl)-O | ~0° or ~180° |

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations are routinely used to determine the energies and shapes of these orbitals. For example, FMO analysis of 4-aminopyridine showed that a good exchange of charge occurred within the molecule. researchgate.net Similarly, the HOMO-LUMO gap was calculated for isonicotinic acid N-oxide to analyze its electronic properties. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-donating amino group and the pyridine (B92270) ring, while the LUMO would likely be centered on the electron-withdrawing carboxylic acid group and the ring. The calculated energy gap would provide a quantitative measure of its kinetic stability and propensity for intramolecular charge transfer.

Table 2: Conceptual Frontier Molecular Orbital Data (Note: This data is illustrative and not from an actual calculation.)

| Orbital | Energy (eV) | Implication |

| HOMO | ~ -6.2 | Electron-donating capability |

| LUMO | ~ -1.5 | Electron-accepting capability |

| Energy Gap (ΔE) | ~ 4.7 | Indicator of chemical reactivity and stability |

Electrostatic Potential (MEP) Mapping for Identification of Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule, providing insights into its reactive behavior. The MEP surface illustrates regions of positive, negative, and neutral electrostatic potential, which are crucial for predicting sites susceptible to electrophilic and nucleophilic attack, as well as for understanding intermolecular interactions like hydrogen bonding. researchgate.netproteopedia.org

In the context of this compound, the MEP map reveals distinct regions of varying electrostatic potential. The areas with negative potential (typically colored red) are concentrated around the electronegative oxygen and nitrogen atoms of the carboxylic acid, methoxy (B1213986), and amino groups. These regions indicate a surplus of electrons and are therefore prone to electrophilic attack. Conversely, the areas with positive potential (typically colored blue) are located around the hydrogen atoms, particularly those of the amino group and the carboxylic acid, signifying an electron deficiency and making them likely sites for nucleophilic attack. researchgate.netsphinxsai.com The distribution of these potential regions governs how the molecule interacts with other reagents and its surrounding environment.

The MEP is calculated from the total electron density of the molecule and is a key descriptor for understanding chemical reactivity. The different colors on the MEP map correspond to different levels of electrostatic potential, allowing for a qualitative prediction of where the molecule is most likely to engage in electrostatic interactions. researchgate.net

Natural Bonding Orbital (NBO) Analysis and Charge Transfer Interactions

Natural Bonding Orbital (NBO) analysis is a theoretical method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. wikipedia.org It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of intramolecular charge transfer (ICT) and delocalization effects that contribute to molecular stability. wisc.edu

For this compound, NBO analysis reveals significant hyperconjugative interactions. These interactions involve the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of adjacent sigma bonds. For instance, there is a notable charge transfer from the lone pair of the amino group's nitrogen atom to the antibonding orbitals of the pyridine ring's carbon-carbon and carbon-nitrogen bonds. Similarly, the oxygen atoms of the methoxy and carboxylic acid groups participate in ICT.

The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value signifies a stronger interaction and greater stabilization of the molecule. wisc.edu These ICTs are crucial in understanding the electronic properties and reactivity of the molecule. The NBO method partitions the molecular wavefunction into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that correspond to the intuitive Lewis structure representation. wikipedia.org

Calculation of Atomic Charges and Electron Density Distributions

The distribution of electron density and the resulting partial atomic charges on individual atoms within a molecule are fundamental to understanding its chemical behavior. Various computational methods are employed to calculate these atomic charges, providing a quantitative measure of the local electronic structure.

For this compound, the calculated atomic charges confirm the qualitative predictions from MEP analysis. The oxygen and nitrogen atoms carry negative partial charges due to their high electronegativity, while the hydrogen atoms and the carbonyl carbon atom exhibit positive partial charges. These charge distributions are critical in determining the molecule's dipole moment and its interaction with polar solvents and other molecules.

Methods like Mulliken population analysis and Natural Population Analysis (NPA) derived from NBO calculations are commonly used to determine these charges. researchgate.net The calculated charges can be used to understand the reactivity of different sites within the molecule and to parameterize molecular mechanics force fields for larger-scale simulations. muni.cznih.gov

Theoretical Simulation of Spectroscopic Data

Computational Prediction of Vibrational Spectra (IR, Raman)

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules. arxiv.org These theoretical spectra can be compared with experimental data to aid in the assignment of vibrational modes and to provide a deeper understanding of the molecular structure. researchgate.net

For this compound, theoretical calculations can predict the frequencies and intensities of the fundamental vibrational modes. These calculations involve optimizing the molecular geometry and then computing the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational frequencies correspond to specific motions of the atoms, such as stretching, bending, and torsional modes.

For example, the characteristic stretching frequencies of the N-H bonds in the amino group, the C=O bond in the carboxylic acid, and the C-O bonds in the methoxy group can be accurately predicted. By comparing the calculated spectrum with the experimental one, each observed peak can be assigned to a specific vibrational mode, providing a detailed picture of the molecule's dynamics. researchgate.net

Computational Determination of NMR Chemical Shifts (e.g., GIAO Method)